![molecular formula C15H25NO2 B12547724 2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl- CAS No. 869882-24-6](/img/structure/B12547724.png)
2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] is an organic compound with a complex structure that includes a phenylmethyl group and two 2-methyl-2-propanol groups connected by an imino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] typically involves the reaction of 2-amino-2-methylpropan-1-ol with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is carried out in a solvent like dichloroethane at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] involves its interaction with various molecular targets. The hydroxyl and imino groups can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. These interactions can modulate enzyme activity and affect biochemical pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: A primary amine with similar structural features but lacks the phenylmethyl and imino groups.
2-Benzylamino-2-methyl-1-propanol: Contains a benzylamino group instead of the phenylmethyl imino linkage.
1,1’-[(4-Methylphenyl)imino]bis-2-propanol: Similar structure with a 4-methylphenyl group instead of the phenylmethyl group.
Uniqueness
2-Propanol, 1,1’-[(phenylmethyl)imino]bis[2-methyl-] is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both hydroxyl and imino groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
869882-24-6 |
|---|---|
Formule moléculaire |
C15H25NO2 |
Poids moléculaire |
251.36 g/mol |
Nom IUPAC |
1-[benzyl-(2-hydroxy-2-methylpropyl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C15H25NO2/c1-14(2,17)11-16(12-15(3,4)18)10-13-8-6-5-7-9-13/h5-9,17-18H,10-12H2,1-4H3 |
Clé InChI |
DTNJQLQSSAKOGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN(CC1=CC=CC=C1)CC(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


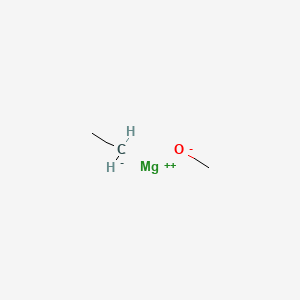
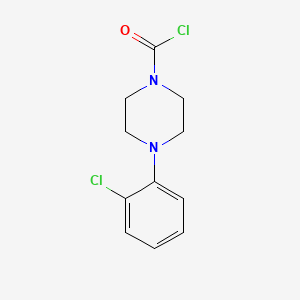
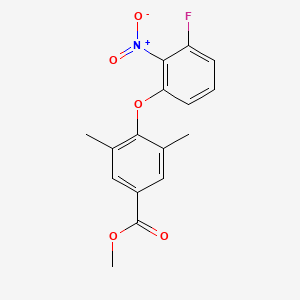
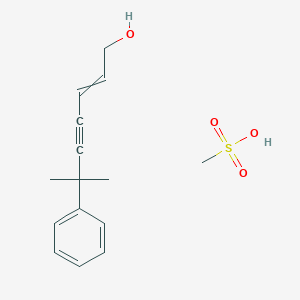
![4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12547653.png)
![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
![5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B12547660.png)
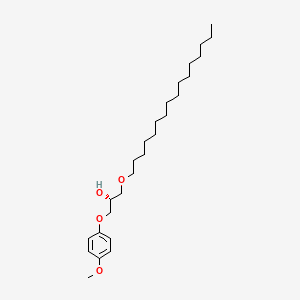
![3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12547670.png)
![2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12547678.png)
![1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12547685.png)
![Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane](/img/structure/B12547697.png)
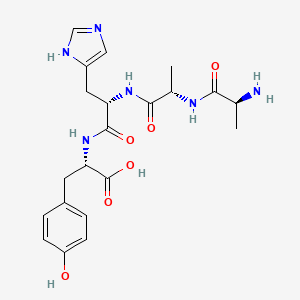
![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)
